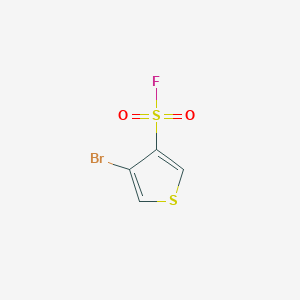

4-Bromothiophene-3-sulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromothiophene-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFO2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFYAGBUDSGPDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromothiophene 3 Sulfonyl Fluoride and Analogues

Synthesis via Halide-Fluoride Exchange from Sulfonyl Chloride Precursors

A common and well-established route to sulfonyl fluorides is a two-step process involving the initial synthesis of a sulfonyl chloride precursor, followed by a halide-fluoride exchange reaction. This pathway offers reliability and access to a wide range of substrates.

Preparation of 4-Bromothiophene-3-sulfonyl chloride and Related Intermediates

The synthesis of the crucial intermediate, 4-bromothiophene-3-sulfonyl chloride, is not widely documented, but can be achieved through established organometallic techniques. A highly plausible route begins with 3,4-dibromothiophene. This starting material can undergo a selective metal-halogen exchange reaction.

The treatment of a dibrominated arene with an organolithium reagent, such as n-butyllithium, typically results in a rapid bromine-lithium exchange at low temperatures. tandfonline.com For 3,4-dibromothiophene, this exchange is expected to occur regioselectively at the 3-position due to the electronic properties of the thiophene (B33073) ring. The resulting 4-bromo-3-thienyllithium intermediate is a powerful nucleophile. This lithiated species can then be trapped by an appropriate electrophile to install the sulfonyl chloride moiety. Sulfuryl chloride (SO₂Cl₂) serves as a suitable reagent for this purpose, reacting with the organolithium compound to form the desired 4-bromothiophene-3-sulfonyl chloride.

Alternative general methods for preparing heteroaryl sulfonyl chlorides include:

Oxidative Chlorination of Thiols : Heteroaromatic thiols can be oxidized to sulfonyl chlorides at low temperatures using reagents like aqueous sodium hypochlorite, which avoids the use of chlorine gas. nih.govorganic-chemistry.org

From Sulfonyl Hydrazides : Sulfonyl hydrazides can be converted to sulfonyl chlorides using N-chlorosuccinimide (NCS) in a mild and efficient manner. nih.gov

Sandmeyer-Type Reactions : Diazotization of a heteroaromatic amine followed by reaction with sulfur dioxide in the presence of a copper catalyst can yield the corresponding sulfonyl chloride. google.com

Optimized Fluorination Protocols for Sulfonyl Chloride to Sulfonyl Fluoride (B91410) Transformation

Once the sulfonyl chloride precursor is obtained, the transformation to the corresponding sulfonyl fluoride is typically accomplished via nucleophilic substitution. Several fluorinating agents and conditions have been optimized for this key step.

The most common method involves a chlorine-fluorine exchange using an aqueous solution of potassium fluoride (KF) or potassium bifluoride (KHF₂). To improve efficiency, particularly with substrates that have poor solubility in water, a biphasic system (e.g., water/acetone) can be employed. The use of phase-transfer catalysts, such as 18-crown-6, can also enhance the reaction rate by facilitating the transport of the fluoride ion into the organic phase.

| Fluorinating Agent | Typical Conditions | Key Advantages |

|---|---|---|

| Potassium Fluoride (KF) | Aqueous solution or water/acetone biphasic mixture | Readily available and cost-effective. |

| Potassium Bifluoride (KHF₂) | Aqueous solution | Alternative fluoride source. |

| KF / 18-crown-6 | Acetonitrile | Effective for substrates with low aqueous solubility; enhanced reaction rates. |

Direct Fluorosulfonylation Strategies

Direct methods that install the fluorosulfonyl group in a single step are highly desirable as they reduce the number of synthetic operations and avoid the handling of often unstable sulfonyl chloride intermediates. Recent advances in catalysis have led to the development of several powerful direct fluorosulfonylation strategies.

Radical-Mediated Fluorosulfonylation of Thiophene Derivatives

Radical-based methods offer a powerful approach for the formation of C-S(VI) bonds. These reactions typically involve the generation of a fluorosulfonyl radical (•SO₂F), which can then be trapped by a suitable organic substrate. While the fluorosulfonyl radical itself is unstable, it can be generated in situ from precursors like sulfuryl chlorofluoride (FSO₂Cl).

The application to thiophene derivatives would likely involve the generation of a thienyl radical, which then couples with a sulfur dioxide source, followed by trapping with a fluorine source. For instance, a Sandmeyer-type reaction employing an aminothiophene can be adapted. The corresponding diazonium salt can be reduced to a thienyl radical, which subsequently reacts with a sulfur dioxide surrogate like the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO) and a fluorine source to yield the final product.

Electrochemical Approaches for C-S(VI) Bond Formation in Thiophene Systems

Organic electrosynthesis provides a green and efficient alternative to traditional chemical methods, using electrons as "traceless" reagents to drive redox processes. Electrochemical methods can be applied to the formation of C-S bonds, including the challenging C-S(VI) bond of sulfonyl fluorides.

For thiophene systems, an electrochemical approach could involve the anodic oxidation of the thiophene ring to generate a radical cation intermediate. This reactive species could then engage with a sulfur dioxide source and a fluoride anion present in the electrolyte solution. While direct electrochemical fluorosulfonylation of thiophenes is an emerging area, related transformations such as the electrochemical polymerization of thiophenes, which proceeds via radical cation intermediates, demonstrate the feasibility of activating the thiophene ring electrochemically.

Photoredox Catalysis in the Synthesis of Heteroaryl Sulfonyl Fluorides

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of challenging bonds under exceptionally mild conditions. This strategy has been successfully applied to the synthesis of aryl and heteroaryl sulfonyl fluorides.

These reactions typically proceed through the generation of an aryl or heteroaryl radical from a suitable precursor, such as a diazonium salt or an aryl halide. The photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) process with the substrate to generate the radical intermediate. This radical is then trapped by a sulfur dioxide surrogate, such as DABSO, to form a sulfonyl radical. A subsequent oxidation and fluorine transfer from a fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor completes the catalytic cycle and furnishes the desired heteroaryl sulfonyl fluoride. The mild nature of photoredox catalysis ensures high functional group tolerance, making it a powerful method for late-stage functionalization.

| Methodology | Typical Precursor | SO₂ Source | Fluorine Source | Catalyst |

|---|---|---|---|---|

| Radical-Mediated | Aminothiophene (via Diazonium Salt) | DABSO | KHF₂ | Copper Salt (for Sandmeyer-type) |

| Electrochemical | Thiophene Derivative | SO₂ | Fluoride Salt (Electrolyte) | None (Driven by Electric Potential) |

| Photoredox Catalysis | Bromothiophene or Thiophene Diazonium Salt | DABSO | NFSI / Selectfluor | Iridium or Ruthenium Complexes / Organic Dyes |

Novel and Sustainable Synthetic Pathways

The synthesis of sulfonyl fluorides, including 4-bromothiophene-3-sulfonyl fluoride, has been an area of increasing interest, driven by their utility in chemical biology and drug discovery. Historically, the synthesis of these compounds often involved harsh reagents and multi-step processes. However, recent advancements have focused on the development of more sustainable and efficient "green" methodologies, as well as safe and scalable production methods.

Green Chemistry Methodologies Utilizing Thiophenethiols and Environmentally Benign Reagents

Modern synthetic approaches are increasingly aligning with the principles of green chemistry, emphasizing the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. In the context of sulfonyl fluoride synthesis from thiols or their disulfide precursors, several innovative and environmentally benign methods have emerged.

One such approach is the electrochemical oxidative coupling of thiols with potassium fluoride (KF). This method is noteworthy for its mild reaction conditions and the use of KF as an inexpensive, safe, and abundant fluoride source. The process avoids the need for stoichiometric chemical oxidants, which are often toxic. The reaction proceeds via anodic oxidation of a thiol, such as a thiophenethiol, which is converted to the corresponding sulfonyl fluoride. This electrochemical approach is characterized by a broad substrate scope, accommodating various functional groups on the thiol starting material.

Another significant advancement in green synthesis is a one-pot method that utilizes sodium hypochlorite pentahydrate (NaOCl·5H₂O) as a green oxidant in the presence of potassium fluoride. This process allows for the conversion of stable and readily available thiols and disulfides into sulfonyl fluorides. The byproducts of this reaction are non-toxic salts like sodium chloride and potassium chloride, minimizing environmental impact. Such a method is presented as a safe, cost-effective, and scalable alternative to traditional synthetic routes that may rely on hazardous reagents. mdpi.comorganic-chemistry.org

These green methodologies offer a significant improvement over classical methods which often involve the conversion of thiols to highly reactive and unstable sulfonyl chlorides as intermediates, using harsh chlorinating and oxidizing agents. By directly converting thiols to the more stable sulfonyl fluorides using environmentally friendly reagents, these novel pathways represent a more sustainable approach to the synthesis of compounds like this compound.

Development of Safe and Scalable Production Methods for Sulfonyl Fluorides

The development of safe and scalable production methods is crucial for the industrial application of sulfonyl fluorides. Traditional methods often employ hazardous reagents such as sulfuryl fluoride (SO₂F₂) gas or potassium bifluoride (KHF₂), which are toxic and difficult to handle, posing significant safety risks, especially on a large scale. mdpi.comorganic-chemistry.org

Recent research has focused on creating simpler, safer, and more scalable synthetic protocols. The aforementioned one-pot synthesis using NaOCl·5H₂O and KF is a prime example of a method designed for scalability. mdpi.comorganic-chemistry.org Its simple protocol and the use of low-cost, stable reagents make it amenable to large-scale production.

Electrochemical methods also offer significant advantages in terms of scalability and safety. rsc.orgnih.gov Flow chemistry setups for electrochemical synthesis can be readily scaled up by numbering-up parallel reactors. This approach provides excellent control over reaction parameters, enhancing safety and consistency. The direct use of electricity as a "reagent" avoids the storage and handling of large quantities of hazardous oxidants.

These modern approaches are designed to be robust and applicable to a wide range of substrates, including those with heterocyclic cores like thiophene. The development of such safe and scalable methods is essential for making valuable compounds like this compound more accessible for research and potential commercial applications.

Comparative Analysis of Synthetic Routes for Thiophene Sulfonyl Fluorides (e.g., Regioisomers)

The synthesis of substituted thiophene sulfonyl fluorides, such as this compound, presents a challenge in controlling the regioselectivity of the functionalization on the thiophene ring. The position of the sulfonyl fluoride group (e.g., at the 2- or 3-position) and other substituents significantly influences the compound's chemical and biological properties. Therefore, a comparative analysis of synthetic routes to different regioisomers is crucial for accessing specific target molecules.

The classical approach to introducing a sulfonyl group onto a thiophene ring often involves chlorosulfonation of a pre-functionalized thiophene. For example, the synthesis of 5-bromothiophene-2-sulfonyl chloride can be achieved by treating 2-bromothiophene with chlorosulfonic acid. This sulfonyl chloride can then be converted to the corresponding sulfonyl fluoride. However, this method's regioselectivity is dictated by the directing effects of the existing substituents on the thiophene ring.

For the synthesis of 3-sulfonylated thiophenes, direct sulfonation can be challenging due to the preferential reactivity of the 2- and 5-positions of the thiophene ring. Therefore, alternative strategies are often required. One common approach is to start with a 3-substituted thiophene and then introduce the sulfonyl group. For instance, starting with 3-bromothiophene, one could envision a metal-halogen exchange followed by quenching with sulfur dioxide and subsequent oxidative chlorination and fluorination to yield a thiophene-3-sulfonyl fluoride. However, the regioselectivity of subsequent bromination to obtain this compound would need to be carefully controlled.

A powerful strategy for achieving high regioselectivity in the functionalization of thiophenes is directed ortho-metalation. For example, a directing group at the 2-position of the thiophene ring can direct lithiation to the 3-position. This lithiated intermediate can then react with an appropriate electrophile to install the desired functionality. While not directly leading to a sulfonyl fluoride, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide showcases the utility of sequential regioselective lithiation reactions to build up a complex substitution pattern on the thiophene ring. A similar strategy could be envisioned for the synthesis of this compound, where a directing group guides the introduction of the sulfonyl fluoride precursor at the 3-position, followed by bromination at the 4-position.

The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the scalability of the process. A comparison of these routes highlights the trade-offs between direct functionalization methods, which may lack regioselectivity, and multi-step strategies that offer greater control but may be lower yielding and more complex.

Below is a table summarizing a hypothetical comparative analysis of synthetic routes to brominated thiophene sulfonyl fluoride regioisomers, based on general principles of thiophene chemistry.

| Route | Target Regioisomer | Starting Material | Key Steps | Advantages | Disadvantages |

| A | 5-Bromothiophene-2-sulfonyl fluoride | 2-Bromothiophene | 1. Chlorosulfonation2. Fluorination (e.g., with KF) | Direct, fewer steps | Limited to 2-sulfonylation, harsh reagents |

| B | This compound | 3-Bromothiophene | 1. Lithiation/Sulfonylation precursor2. Oxidation/Fluorination3. Regioselective bromination | Access to 3-sulfonyl isomer | Multi-step, potential for isomeric mixtures during bromination |

| C | This compound | Substituted Thiophene with Directing Group | 1. Directed ortho-metalation at C32. Introduction of sulfonyl precursor3. Bromination at C44. Conversion to sulfonyl fluoride | High regiocontrol | Requires synthesis of specific starting material, multi-step |

This comparative analysis underscores the importance of strategic planning in the synthesis of complex, substituted heterocycles like this compound and its analogues. The development of novel, regioselective, and sustainable synthetic methods remains a key objective in this field.

Chemical Reactivity and Derivatization Strategies of 4 Bromothiophene 3 Sulfonyl Fluoride

Nucleophilic Reactivity at the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group (SO₂F) is a key functional group in SuFEx click chemistry, a set of reactions known for their high efficiency, selectivity, and mild reaction conditions. researchgate.net The S(VI)-F bond, while remarkably stable under many conditions, can be selectively activated to react with a variety of nucleophiles. nih.govresearchgate.net This "dormant reactivity" is a hallmark of SuFEx chemistry and allows for precise chemical modifications. researchgate.net

The SuFEx reaction involves the exchange of the fluoride atom on the sulfur(VI) center with a nucleophile. researchgate.net Sulfonyl fluorides, such as 4-Bromothiophene-3-sulfonyl fluoride, are valuable electrophiles in these transformations. nih.gov The reactivity of the S(VI)-F bond allows for reactions with a wide range of nucleophiles, including amines, phenols, and carbon pronucleophiles. researchgate.netrsc.org These reactions are often facilitated by catalysts such as Lewis bases or bifluoride salts. nih.gov The stability of the sulfonyl fluoride group to reduction and its chemoselective reaction at the sulfur center are significant advantages over other sulfonyl halides like sulfonyl chlorides. sigmaaldrich.com

Recent advancements have expanded the scope of SuFEx reactions to include carbon-based nucleophiles. For instance, aryl sulfonyl fluorides can be coupled with various carbon pronucleophiles, such as esters, amides, heteroarenes, nitriles, and sulfones, under mild, room-temperature conditions. rsc.orgresearchgate.net This broadens the utility of sulfonyl fluorides for the synthesis of diverse molecular architectures. rsc.org

A primary application of the SuFEx reactivity of this compound is the synthesis of sulfonamides and sulfonate esters, which are important structural motifs in pharmaceuticals and agrochemicals. chemrxiv.orgeurjchem.com

The reaction of sulfonyl fluorides with amines to form sulfonamides is a cornerstone of SuFEx chemistry. chemrxiv.org While sulfonyl chlorides have traditionally been used for this transformation, they suffer from side reactions and instability. chemrxiv.org Sulfonyl fluorides offer a more stable and selective alternative. chemrxiv.org Catalytic methods have been developed to facilitate the amidation of sulfonyl fluorides, even with sterically hindered amines, using catalysts like 1-hydroxybenzotriazole (HOBt) in the presence of silicon additives. chemrxiv.org These conditions promote the formation of sulfonamides in excellent yields. chemrxiv.org The reaction of sulfonyl fluorides with alcohols or phenols, often in the presence of a base or catalyst, leads to the formation of sulfonate esters. researchgate.neteurjchem.com These reactions are also highly efficient and provide access to a wide range of sulfonate ester derivatives. eurjchem.com

| Nucleophile | Product | Catalyst/Conditions | Reference |

| Amines (Primary and Secondary) | Sulfonamides | HOBt, silicon additives | chemrxiv.org |

| Alcohols/Phenols | Sulfonate Esters | Base or catalyst | researchgate.neteurjchem.com |

The mechanism of SuFEx activation involves enhancing the electrophilicity of the sulfur(VI) center to facilitate nucleophilic attack. In heterocyclic systems, the electronic nature of the ring can influence the reactivity of the sulfonyl fluoride group. Several catalytic strategies have been developed to activate the S(VI)-F bond. nih.gov

Base catalysis is a common method for activating sulfonyl fluorides. nih.gov Bases can act as nucleophiles to either directly activate the S(VI) fluoride or to deprotonate the incoming nucleophile, such as a silyl ether, making it more reactive. nih.govacs.org For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze SuFEx reactions by acting as a Brønsted base to activate alcohols or amines through hydrogen bonding. bohrium.com Fluoride anions themselves can also act as catalysts, particularly in reactions involving silyl-protected nucleophiles, where the formation of a strong Si-F bond provides a thermodynamic driving force. nih.gov

Another approach involves the use of nucleophilic catalysts like HOBt, which can react with the sulfonyl fluoride to form a more reactive intermediate that then readily reacts with the desired nucleophile. chemrxiv.orgacs.org The presence of a silicon co-additive is often necessary to sequester the fluoride byproduct and drive the reaction to completion. acs.org Computational studies, such as DFT calculations, have been employed to elucidate the reaction pathways and the role of intermediates in these catalytic cycles. nih.gov

Radical Transformations Involving Sulfonyl Fluorides

The sulfonyl fluoride group (–SO₂F) is a robust functional group that can participate in radical reactions under specific conditions. The generation of sulfur(VI)-centered radicals from sulfonyl fluorides opens up avenues for various carbon-sulfur and carbon-carbon bond formations.

Generation and Reactivity of S(VI) Radicals for Alkene Ligation

The conversion of the electrophilic sulfur(VI) center of a sulfonyl fluoride into a reactive S(VI) radical is a challenging yet synthetically valuable transformation. Methodologies such as cooperative organosuperbase activation and photoredox catalysis have been developed to achieve this. In principle, this compound could serve as a precursor to a thiophene-based S(VI) radical.

This transformation would likely involve a single-electron transfer (SET) to the sulfonyl fluoride moiety, leading to the cleavage of the strong sulfur-fluorine bond and the formation of the corresponding sulfonyl radical. Once generated, this radical species could engage in ligation reactions with various alkenes. The addition of the thiophene-3-sulfonyl radical to an alkene would generate a new carbon-centered radical, which could then be further functionalized, leading to the synthesis of more complex molecules. The general mechanism for such a reaction is depicted below:

Table 1: Postulated Reaction Parameters for S(VI) Radical Generation and Alkene Ligation

| Parameter | Typical Conditions | Role in Reaction |

| Photocatalyst | Ru(bpy)₃Cl₂ or similar iridium complexes | Absorbs light and initiates the single-electron transfer process. |

| Electron Dono r | Organic base (e.g., DBU) or amine | Facilitates the reduction of the photocatalyst to its active state. |

| Solvent | Acetonitrile (CH₃CN), Dimethylformamide (DMF) | Provides a suitable medium for the reaction components. |

| Light Source | Blue LEDs | Provides the necessary energy to excite the photocatalyst. |

This strategy could potentially be applied to synthesize a variety of vinyl sulfones derived from this compound, offering a pathway to novel organosulfur compounds.

Photoinduced Radical Functionalization of Thiophene (B33073) Derivatives

The thiophene ring itself is susceptible to photoinduced radical functionalization. While direct photoinduced C-H functionalization of this compound has not been specifically reported, the electronic properties of the sulfonyl fluoride and bromine substituents would influence the regioselectivity of such a reaction. The electron-withdrawing nature of the sulfonyl fluoride group would deactivate the thiophene ring towards electrophilic attack but could direct radical addition.

Visible-light-promoted reactions, often in the presence of a photosensitizer, can generate radical species that add to the thiophene ring. For instance, a photo-oxidative intermolecular C-H/C-H coupling could potentially be explored to link the thiophene core of this compound to other aromatic or heteroaromatic systems.

Cycloaddition and Addition Reactions

The thiophene ring, although aromatic, can participate in cycloaddition reactions under certain conditions, and the double bonds within the ring can act as dienophiles or dipolarophiles.

Regioselective Cycloadditions (e.g., [3+2] cycloadditions)

While there is no specific literature on this compound undergoing [3+2] cycloaddition reactions, this class of reactions is a powerful tool for the synthesis of five-membered heterocyclic rings. In a hypothetical scenario, the double bonds of the thiophene ring could react with 1,3-dipoles. The regioselectivity of such a reaction would be governed by the electronic and steric effects of the bromine and sulfonyl fluoride substituents. The electron-withdrawing sulfonyl fluoride group would likely influence the frontier molecular orbitals of the thiophene ring, directing the approach of the 1,3-dipole.

Table 2: Potential 1,3-Dipoles for [3+2] Cycloaddition with a Thiophene Derivative

| 1,3-Dipole | Resulting Heterocycle |

| Azides (R-N₃) | Triazoles |

| Nitrile oxides (R-CNO) | Isoxazoles |

| Nitrones (R₂C=N⁺(R)-O⁻) | Isoxazolidines |

Successful cycloaddition would lead to the formation of novel polycyclic heteroaromatic systems containing the thiophene core.

Michael Additions and Related Conjugate Chemistry

The concept of a Michael addition typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of this compound, a direct Michael addition in the classical sense is not applicable as the thiophene ring itself is not an activated Michael acceptor.

However, it is conceivable that derivatives of this compound could be synthesized to incorporate a Michael acceptor moiety. For example, if the bromine atom were to be replaced with a vinyl group or another electron-withdrawing group conjugated with a double bond, the resulting molecule could then participate in Michael addition reactions. In such a scenario, a wide range of soft nucleophiles, such as enolates, amines, and thiols, could be added to the activated double bond, allowing for further functionalization of the thiophene scaffold. The sulfonyl fluoride group would remain as a versatile handle for subsequent transformations.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Structures

The dual reactivity of 4-bromothiophene-3-sulfonyl fluoride (B91410), stemming from the presence of a C-Br bond and a sulfonyl fluoride group, makes it an invaluable building block for the synthesis of intricate heterocyclic structures. The bromine atom can readily participate in various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 4-position of the thiophene (B33073) ring. Simultaneously, the sulfonyl fluoride moiety can undergo nucleophilic substitution or act as a linchpin in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.

This orthogonal reactivity enables the stepwise and controlled construction of complex scaffolds. For instance, the bromine atom can be utilized to build a larger aromatic system through a Suzuki coupling, followed by the reaction of the sulfonyl fluoride with a suitable nucleophile to introduce further diversity and complexity. This strategic approach is crucial for the synthesis of novel pharmaceutical agents and functional materials where precise control over the molecular architecture is paramount.

Table 1: Potential Cross-Coupling Reactions at the C4-Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄) and base | C-C |

| Stille | Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) | C-C |

| Buchwald-Hartwig | Amine | Pd catalyst and ligand (e.g., BINAP) | C-N |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst system | C-C (alkyne) |

Modular Synthesis of Functionalized Thiophene-Based Compounds

The concept of modular synthesis, which involves the assembly of complex molecules from pre-functionalized building blocks, is well-served by the properties of 4-bromothiophene-3-sulfonyl fluoride. The distinct reactivity of its two functional groups allows for a modular approach to the synthesis of a diverse array of functionalized thiophene-based compounds. Chemists can first modify the thiophene core by leveraging the reactivity of the bromine atom and then, in a subsequent step, utilize the sulfonyl fluoride group for further functionalization.

This modularity is particularly advantageous in medicinal chemistry, where the synthesis of a library of related compounds is often required to explore structure-activity relationships (SAR). By starting with the this compound core, researchers can systematically vary the substituents at both the 4-position and the sulfonyl group, leading to a rapid and efficient generation of a diverse set of molecules for biological screening.

Precursors for Diversity-Oriented Synthesis and Compound Library Generation

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules, often for the purpose of screening for new biological activities. This compound is an excellent precursor for DOS due to its ability to participate in a variety of chemical transformations that can introduce significant structural diversity.

Starting from this single precursor, a multitude of reaction pathways can be envisioned. For example, the bromine atom can be converted to other functional groups, such as an azide, which can then undergo click chemistry reactions. The sulfonyl fluoride can react with a panel of nucleophiles. Furthermore, the thiophene ring itself can be involved in cycloaddition reactions. This divergent synthetic approach, starting from a common scaffold, is a hallmark of DOS and is critical for the generation of large and diverse compound libraries for high-throughput screening. The ability to generate a wide range of analogs from a single, readily accessible starting material is a key advantage in modern drug discovery. nih.gov

Table 2: Potential Transformations for Diversity-Oriented Synthesis

| Functional Group | Transformation | Reagents (Examples) | Resulting Functionality |

|---|---|---|---|

| C-Br | Metal-halogen exchange | n-BuLi, then electrophile | C-E (E = various electrophiles) |

| C-Br | Azide substitution | Sodium azide | C-N₃ |

| -SO₂F | Nucleophilic substitution | Amines, phenols, alcohols | -SO₂-Nu (sulfonamides, sulfonates) |

| Thiophene Ring | Cycloaddition | Dienes (Diels-Alder) | Fused ring systems |

Development of Novel Connective Chemistries Utilizing SuFEx

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, characterized by its high efficiency, selectivity, and broad functional group tolerance. nih.govresearchgate.netresearchgate.net The sulfonyl fluoride group in this compound is a key participant in SuFEx reactions, enabling the formation of robust covalent linkages. nih.gov This "connective chemistry" is finding widespread use in various fields, including materials science, chemical biology, and drug discovery. eurekalert.orgnih.gov

The reactivity of the sulfonyl fluoride allows for the connection of the thiophene scaffold to a wide range of molecules, including other small molecules, polymers, and biomolecules. researchgate.net This capability is particularly valuable for the development of new materials with tailored properties and for the synthesis of bioconjugates for diagnostic and therapeutic applications. The inertness of the sulfonyl fluoride group under many reaction conditions, coupled with its specific reactivity under SuFEx conditions, provides a powerful tool for late-stage functionalization and the assembly of complex molecular architectures. nih.gov

Applications in Chemical Biology and Medicinal Chemistry Research

Development of Sulfonyl Fluorides as Covalent Probes for Biomacromolecules

Sulfonyl fluorides (SFs) have emerged as a privileged class of reactive groups, or "warheads," for use in chemical biology and drug discovery. bohrium.comrsc.org Their utility lies in a finely tuned balance of stability in aqueous environments and reactivity toward specific nucleophilic amino acid residues within proteins. rsc.orgnih.gov Unlike more promiscuous electrophiles, the sulfonyl fluoride (B91410) moiety can selectively modify not only highly reactive serine residues but also context-specific threonine, lysine (B10760008), tyrosine, and histidine residues. nih.govjenabioscience.comnih.gov

The 4-Bromothiophene-3-sulfonyl fluoride compound serves as a scaffold that presents the sulfonyl fluoride warhead. The thiophene (B33073) ring system allows for synthetic modifications to build a library of probes tailored for specific biological questions. These probes are instrumental in activity-based protein profiling (ABPP), target identification, and validation. rsc.orgnih.gov The formation of a stable covalent bond enables researchers to permanently tag proteins of interest for subsequent analysis, such as pull-down experiments and mass spectrometry-based identification. researchgate.net The reactivity of the sulfonyl fluoride group is based on the Sulfur Fluoride Exchange (SuFEx) reaction, a concept that has expanded the toolkit for creating linkages between small molecules and biomacromolecules. nih.gov

Table 1: Target Residues for Sulfonyl Fluoride Probes

| Target Amino Acid | Type of Interaction | Stability of Adduct |

|---|---|---|

| Serine | Covalent Modification | Stable |

| Threonine | Covalent Modification | Stable |

| Lysine | Covalent Modification | Stable |

| Tyrosine | Covalent Modification | Stable |

| Histidine | Covalent Modification | Stable (context-dependent) |

| Cysteine | Covalent Modification | Unstable Adducts |

Mechanistic Interrogation of Protein-Ligand Interactions through Covalent Modification

The ability of this compound, and related SF compounds, to form covalent bonds is a powerful feature for studying the intricacies of protein-ligand interactions. researchgate.net Covalent modification traps the ligand within the protein's binding site, facilitating detailed structural and functional analyses that are often challenging with non-covalent binders due to their dynamic equilibrium.

Once a protein is covalently labeled, techniques such as X-ray crystallography can be employed to obtain high-resolution structures of the protein-ligand complex. This provides a static snapshot of the binding mode, revealing the precise orientation of the ligand and the key interactions that govern recognition and affinity. researchgate.net Furthermore, mass spectrometry-based peptide mapping can pinpoint the exact amino acid residue that has been modified, confirming the site of interaction. nih.gov This information is invaluable for understanding enzyme mechanisms, validating drug targets, and guiding the rational design of more potent and selective inhibitors. nih.govresearchgate.net

Design of Enzyme Inhibitors and Activity-Based Probes

The sulfonyl fluoride moiety is a key component in the design of targeted covalent inhibitors and activity-based probes (ABPs). rsc.orgresearchgate.netnih.gov Covalent inhibitors can offer distinct advantages, including prolonged duration of action and high potency, as they effectively inactivate their target enzyme. escholarship.org this compound can serve as a starting fragment for the development of such inhibitors. By synthetically elaborating the thiophene core, medicinal chemists can create molecules that specifically target the active site of a particular enzyme, leading to its irreversible inactivation. nih.gov

ABPs are powerful tools that utilize a reactive warhead, like sulfonyl fluoride, linked to a reporter tag (e.g., a fluorophore or biotin) via a scaffold. researchgate.netnih.gov These probes are designed to covalently label active enzymes within a complex biological sample, such as a cell lysate or even in living cells. nih.govnih.gov This allows for the profiling of enzyme activity across different physiological or pathological states. For instance, alkyne-tagged sulfonyl fluoride probes have been successfully used to modify, enrich, and identify active serine proteases from complex proteomes. researchgate.netnih.gov The thiophene ring of this compound provides a versatile platform for attaching various reporter tags and binding elements to generate customized ABPs.

Table 2: Examples of Sulfonyl Fluoride-Based Inhibitors and Probes

| Compound Type | Target Class | Application |

|---|---|---|

| Peptido sulfonyl fluorides | Proteasome | Potent and selective inhibition of the β5 subunit. nih.gov |

| Alkyne-tagged SF analogues | Serine Proteases | Activity-based probes for proteome profiling. researchgate.netnih.gov |

| Fluorosulfate-containing inhibitors | DcpS Enzyme | Covalent modification of a noncatalytic serine residue. nih.gov |

| EM12-SF | Cereblon (CRBN) | Covalent engagement of a histidine residue in the sensor loop. rsc.org |

Scaffold for the Synthesis of Biologically Active Sulfonamide Derivatives (e.g., Quorum Sensing Inhibitors, Antimicrobial Research)

Beyond its direct use as a covalent probe, this compound is a valuable synthetic intermediate for creating sulfonamide derivatives with diverse biological activities. The sulfonyl fluoride group readily reacts with primary and secondary amines to form highly stable sulfonamide linkages. This synthetic accessibility allows for the creation of large libraries of compounds for screening.

Antimicrobial Research: Research has shown that aryl sulfonyl fluorides, particularly those with a nitro group, can possess potent antibacterial properties. escholarship.org A notable example is 2-nitrothiophene-3-sulfonyl fluoride, a close structural relative of the subject compound, which was identified as a lead fragment with significant activity against E. coli and drug-resistant pathogens like MRSA and Acinetobacter baumannii. escholarship.orgresearchgate.netresearchgate.net This highlights the potential of the nitro-thiophenesulfonyl fluoride scaffold as a new pharmacophore for antibiotic development. escholarship.orgresearchgate.net The mechanism is believed to involve intracellular reduction of the nitro group to a reactive species that can then covalently modify essential bacterial proteins. researchgate.net

Quorum Sensing Inhibitors: Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including biofilm formation and virulence factor expression. biorxiv.orgresearchgate.net Inhibiting QS is an attractive anti-virulence strategy that may circumvent the development of traditional antibiotic resistance. nih.gov Thiophenesulfonamides, synthesized from thiophenesulfonyl fluorides, have been identified as specific inhibitors of the master QS transcription factor LuxR in pathogenic Vibrio species. biorxiv.orgresearchgate.net By screening compound libraries, researchers have developed potent thiophenesulfonamide-based molecules that disrupt QS signaling at sub-micromolar concentrations, underscoring the potential for developing treatments for Vibrio infections in aquaculture and human health. biorxiv.org

Applications in Materials Science and Polymer Chemistry

Incorporation of Thiophene (B33073) Sulfonyl Fluoride (B91410) Units into Conjugated Polymers

Conjugated polymers based on thiophene are typically synthesized through various cross-coupling reactions, such as Suzuki or Stille coupling, and direct arylation polycondensation. nanoscience.or.krfrontiersin.org A monomer like 4-Bromothiophene-3-sulfonyl fluoride can be readily integrated into polymer backbones using these established methods. The bromine atom on the thiophene ring provides a site for these coupling reactions, allowing it to be copolymerized with other aromatic monomers.

The presence of the electron-withdrawing sulfonyl fluoride group along the polymer backbone can significantly alter the electronic properties of the resulting conjugated polymer. This functional group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer. nih.gov This tuning of electronic energy levels is crucial for optimizing the performance of materials used in organic electronic devices. Furthermore, the sulfonyl fluoride group is relatively stable under various polymerization conditions, ensuring its integrity during the synthesis process. mdpi.com

The resulting polymers containing thiophene sulfonyl fluoride units can be designed to have a range of properties, from high thermal stability to specific optoelectronic characteristics. nanoscience.or.kr The versatility of the synthetic routes allows for the creation of both homopolymers and copolymers with precise control over the sequence and composition, enabling the fine-tuning of the final material's properties. frontiersin.org

Engineering of Organic Electronic Materials (e.g., OLEDs, FETs)

Thiophene-based conjugated polymers are extensively used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netnottingham.ac.uk The introduction of fluorine-containing groups, such as sulfonyl fluoride, into the polymer structure is a well-established strategy for enhancing device performance. nih.gov

In the context of OLEDs, the electron-withdrawing nature of the sulfonyl fluoride group can lead to materials with deeper HOMO levels, which facilitates more efficient charge injection and transport. rsc.org This can result in devices with higher efficiency and longer operational lifetimes. The modification of the polymer's electronic structure can also be used to tune the emission color of the OLED. nih.gov Sulfur-containing heterocyclic compounds, including those with sulfone and sulfonyl fluoride moieties, are appealing building blocks for the new generation of luminogens used in OLEDs. rsc.org

For OFETs, the incorporation of fluorine atoms into the conjugated backbone is known to promote n-type (electron-transporting) or ambipolar (both electron and hole transporting) behavior. nih.gov This is attributed to the lowering of the LUMO energy level, which facilitates electron injection. The strong nonbonding interactions and increased coplanarity of fluorinated conjugated polymers can also lead to more ordered molecular packing in the solid state, which is beneficial for efficient charge transport. nih.gov The use of fluorinated thiophene units has been shown to be a proficient method to increase the performance of organic solar cells, a related application area. researchgate.net

Below is a table summarizing the impact of fluorine and sulfonyl group incorporation on the properties of organic electronic materials:

| Property | Effect of Fluorine/Sulfonyl Group Incorporation | Relevance to Organic Electronics |

|---|---|---|

| HOMO/LUMO Energy Levels | Lowers both HOMO and LUMO levels due to strong electron-withdrawing nature. | Improves charge injection/extraction, enhances air stability, and allows for tuning of the band gap. |

| Charge Carrier Mobility | Can enhance electron mobility, leading to n-type or ambipolar transport. | Crucial for high-performance OFETs and balanced charge transport in OLEDs. |

| Molecular Packing | Promotes planar backbone conformation and closer intermolecular packing. | Facilitates efficient intermolecular charge hopping, leading to higher mobility. |

| Device Stability | Increases oxidative stability due to lower HOMO levels. | Leads to longer device lifetimes and more robust performance. |

Post-Polymerization Modification Strategies Utilizing SuFEx

The sulfonyl fluoride group is a key enabler of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for the modification of molecules and materials. nih.gov This reaction allows for the efficient and specific formation of covalent bonds between a sulfonyl fluoride and a silyl ether or an amine. nih.govosti.gov When thiophene sulfonyl fluoride units are incorporated into a polymer chain, the entire polymer becomes "SuFExable," opening up a vast range of possibilities for post-polymerization modification. researchgate.net

Post-polymerization modification is a highly valuable technique as it allows for the synthesis of a single precursor polymer which can then be diversified into a library of functional materials with different properties. nih.gov This approach is often more straightforward than synthesizing each functional polymer from its corresponding monomer. The SuFEx reaction is particularly well-suited for this purpose due to its high efficiency, selectivity, and tolerance to a wide range of functional groups. osti.govthieme-connect.de

For instance, a conjugated polymer containing this compound derived units can be reacted with various silyl ethers or amines to attach different functional side chains. This can be used to:

Tune Solubility: Attaching long alkyl or oligo(ethylene glycol) chains can modify the polymer's solubility in different solvents.

Introduce Sensing Moieties: Grafting specific receptor units can transform the polymer into a chemosensor.

Crosslink the Polymer: Using di- or multifunctional SuFEx partners can lead to the formation of crosslinked networks, enhancing the material's mechanical properties and thermal stability.

Attach Biomolecules: The mild conditions of the SuFEx reaction allow for the conjugation of sensitive biomolecules, such as peptides or DNA, to the polymer backbone.

The robust nature of SuFEx click chemistry enables the synthesis of materials with precise control over their composition and conformation. nih.gov This strategy has been successfully employed to modify polymers prepared by various methods, including ring-opening metathesis polymerization (ROMP), demonstrating its broad applicability. digitellinc.com

Development of Thiophene-Based Chemosensors

Thiophene-based materials are widely explored for the development of chemosensors due to their excellent photophysical properties and the ease with which they can be chemically modified. mdpi.com These sensors can detect a variety of analytes, including metal ions and anions, often through changes in their fluorescence or absorption spectra. x-mol.net

The sulfonyl fluoride moiety itself presents interesting possibilities for the design of novel chemosensors. The S-F bond in sulfonyl fluorides can react with certain nucleophiles, and this reactivity can be harnessed as a sensing mechanism. For example, a "turn-on" fluorescent sensor could be designed where the initial polymer is non-fluorescent, but upon reaction of the sulfonyl fluoride group with a specific analyte, a highly fluorescent product is formed.

While the direct use of this compound in a reported chemosensor is not prevalent, the principles of thiophene-based sensor design can be applied. A polymer containing this unit could be developed to detect nucleophilic analytes. Furthermore, the post-polymerization modification capability via SuFEx, as described in the previous section, allows for the straightforward attachment of known chemosensing units to the polymer backbone. For example, a receptor for a specific metal ion could be appended to the polymer, and the thiophene-based conjugated backbone would act as a signal transducer, reporting the binding event through a change in its optical properties.

Research has shown that thiophene-based dyes can be highly sensitive to anions like fluoride. frontiersin.org A dicyanovinyl derivative of thiophene has also been investigated as a prospective anion chemosensor. mdpi.com These studies highlight the potential of functionalized thiophenes in sensing applications, a field where the unique reactivity of the sulfonyl fluoride group could be advantageously exploited.

Theoretical and Mechanistic Investigations

Computational Chemistry Approaches for Reactivity Prediction and Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity and elucidating the reaction pathways of complex molecules like 4-bromothiophene-3-sulfonyl fluoride (B91410). researchgate.net These theoretical methods allow for the calculation of various molecular properties and energetic profiles of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. nih.gov

By modeling the electronic structure of the molecule, DFT calculations can determine key reactivity indicators. researchgate.net The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability of a compound; a smaller gap generally implies higher reactivity. mdpi.com For thiophene (B33073) sulfonamide derivatives, it has been shown that substituents on the ring significantly influence this energy gap. mdpi.com In the case of 4-bromothiophene-3-sulfonyl fluoride, the electron-withdrawing nature of both the bromo and sulfonyl fluoride groups is expected to lower the LUMO energy, enhancing the molecule's susceptibility to nucleophilic attack at the sulfur atom or the thiophene ring.

Furthermore, computational methods are instrumental in mapping out entire reaction pathways. researchgate.net By calculating the energies of reactants, transition states, and products, a comprehensive potential energy surface can be constructed. researchgate.net This allows researchers to identify the most probable reaction mechanism and determine the activation energy, which governs the reaction rate. For instance, in the formation of aryl sulfonyl fluorides, DFT calculations have been used to investigate the multi-stage catalytic cycle, including steps like transmetallation and SO2 insertion, revealing the kinetic and thermodynamic feasibility of each step. nih.gov Such studies can be applied to predict the outcomes of reactions involving this compound, such as its participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.net

| Computational Parameter | Significance in Reactivity Prediction | Typical Application for Thiophene Sulfonyl Fluorides |

| HOMO-LUMO Energy Gap | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. | Predicting susceptibility to nucleophilic or electrophilic attack. |

| Electrostatic Potential (ESP) Map | Visualizes electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. | Identifying the electrophilic sulfur atom of the SO2F group as the primary site for nucleophilic attack. |

| Transition State (TS) Energy | Determines the activation energy barrier of a reaction step. | Elucidating the mechanism of SuFEx reactions or other transformations by comparing energies of possible pathways. |

| Natural Bond Orbital (NBO) Analysis | Provides information on charge distribution and orbital interactions. | Quantifying the electron-withdrawing effect of the SO2F and Br substituents on the thiophene ring. |

Spectroscopic and Spectrometric Analysis of Reaction Intermediates and Products

The structural elucidation and characterization of this compound and its reaction products rely heavily on a combination of spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is particularly informative.

¹H NMR provides information about the protons on the thiophene ring. Their chemical shifts and coupling constants are indicative of the substitution pattern.

¹³C NMR helps in identifying all carbon atoms in the molecule, with the carbons attached to the bromine and the sulfonyl group showing characteristic shifts.

¹⁹F NMR is crucial for compounds containing a sulfonyl fluoride group. rsc.org The sulfonyl fluoride moiety gives a distinct signal, and its chemical shift provides confirmation of the group's presence. rsc.org For example, 19F NMR chemical shifts for various aryl and heteroaryl sulfonyl fluorides typically appear in a specific region of the spectrum, confirming the integrity of the S-F bond. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. thermofisher.com The sulfonyl fluoride group gives rise to strong, characteristic absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds, typically found in the region of 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹, respectively. The S-F bond also has a characteristic stretching frequency.

Mass Spectrometry (MS) determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the molecular formula. rsc.org Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and compared with experimental data for further structural confirmation. uni.lu

| Technique | Information Provided | Expected Observations for this compound |

| ¹H NMR | Chemical environment of protons. | Two signals for the two protons on the thiophene ring, with chemical shifts influenced by Br and SO2F groups. |

| ¹³C NMR | Chemical environment of carbon atoms. | Four distinct signals for the thiophene ring carbons. |

| ¹⁹F NMR | Presence and environment of fluorine. | A single, characteristic peak confirming the -SO2F group. rsc.org |

| IR Spectroscopy | Presence of functional groups. | Strong, characteristic absorption bands for S=O (asymmetric and symmetric stretching) and S-F stretching. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the mass of C4H2BrFO2S2. The isotopic pattern of bromine (¹⁹Br/⁸¹Br) would be observable. |

| High-Resolution MS (HRMS) | Exact mass and elemental composition. | Provides the exact mass to confirm the molecular formula C4H2BrFO2S2. rsc.org |

Delving into the Electrophilic Nature of the Sulfonyl Fluoride Group in Thiophene Systems

The sulfonyl fluoride (-SO₂F) group is a cornerstone of SuFEx click chemistry, a status owed to its unique balance of stability and reactivity. sigmaaldrich.commonash.edu When attached to an aromatic system like thiophene, its electrophilic character is pronounced, making the sulfur(VI) center a prime target for nucleophilic attack.

The high electrophilicity of the sulfur atom in this compound is a result of several contributing electronic factors:

Oxidation State: The sulfur atom is in a high +6 oxidation state.

Inductive Effects: It is bonded to two highly electronegative oxygen atoms and a fluorine atom. These atoms strongly withdraw electron density from the sulfur atom through the sigma bonds, creating a significant partial positive charge (δ+) on the sulfur center.

Aromatic System Influence: The thiophene ring itself is an electron-rich aromatic system. However, the sulfonyl group acts as a strong electron-withdrawing group, pulling electron density from the ring via resonance and inductive effects. This deactivation of the ring further enhances the electrophilicity of the attached sulfur atom. The presence of a bromine atom at the 4-position, also an electron-withdrawing group, further contributes to this effect.

This inherent electrophilicity allows the sulfonyl fluoride to react readily with a wide range of nucleophiles (e.g., phenols, amines) under specific activation conditions. nih.gov The reaction proceeds via a nucleophilic attack on the electron-deficient sulfur atom, leading to the displacement of the fluoride ion and the formation of a new, stable covalent bond (e.g., a sulfonate or sulfonamide linkage).

Compared to their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability, particularly towards hydrolysis, yet remain sufficiently reactive to participate in controlled chemical transformations. sigmaaldrich.com This "perfect balance" makes them highly valuable in fields like chemical biology and materials science, where robust and selective covalent bond formation is essential. nih.gov

Understanding Bond Dissociation Energies and Redox Potentials in Sulfur(VI) Fluoride Activation

The activation of the sulfur(VI) fluoride moiety is intrinsically linked to the energetics of the sulfur-fluorine (S-F) bond and the electrochemical properties of the molecule. Understanding the bond dissociation energy (BDE) and redox potentials provides a quantitative basis for the observed reactivity of compounds like this compound.

The S-F bond in sulfonyl fluorides is a strong covalent bond. For the parent molecule sulfuryl fluoride (SO₂F₂), the first bond dissociation energy, D₀(FSO₂–F), has been experimentally determined to be approximately 379 ± 18 kJ/mol. rsc.org This high value is responsible for the notable stability and kinetic inertness of sulfonyl fluorides under many conditions. sigmaaldrich.com The strength of this bond means that its cleavage is typically not a spontaneous process and requires specific activation, often by a strong nucleophile or under electrochemical conditions.

Electrochemical studies on arene sulfonyl fluorides reveal that they can be activated via reductive processes. bac-lac.gc.ca Cyclic voltammetry experiments show that these compounds can undergo electron transfer, leading to the cleavage of the S-F bond. The reduction potential is a measure of the ease with which the molecule accepts an electron. The mechanism of this reductive cleavage can be either a concerted process, where electron transfer and bond breaking occur simultaneously, or a stepwise process involving the formation of a radical anion intermediate. bac-lac.gc.ca The specific pathway and the reduction potential are influenced by the substituents on the aromatic ring. For this compound, the electron-withdrawing properties of the thiophene ring and the bromo-substituent would be expected to facilitate the reduction process, making it more susceptible to electrochemical activation compared to electron-rich analogues.

| Bond | Bond Dissociation Energy (kJ/mol) | Reference | Notes |

| FSO₂–F | 379 ± 18 | rsc.org | Represents the first S-F bond cleavage in sulfuryl fluoride (SO₂F₂). |

| C–S (in thiophenols) | ~305 | ucsb.edu | For context; refers to the C-S bond in simple thiols, not the C-SO₂F bond. |

| S–H (in thiophenols) | ~340-360 | rsc.org | Varies with substituents on the aromatic ring. Provides context on sulfur bond strengths. |

Future Perspectives and Emerging Research Directions

Targeted Synthesis of Specific 4-Bromothiophene-3-sulfonyl fluoride (B91410) Derivatives for Enhanced Functionality

The future development of 4-bromothiophene-3-sulfonyl fluoride as a valuable building block hinges on the ability to synthesize a diverse range of derivatives with tailored properties. The bromine atom and the sulfonyl fluoride group offer orthogonal handles for selective functionalization, enabling the creation of novel molecules with enhanced functionality.

One of the primary strategies for derivatization involves leveraging the bromine atom for various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for introducing a wide array of substituents at the 4-position of the thiophene (B33073) ring. These reactions would allow for the synthesis of derivatives with modified electronic properties, steric profiles, and biological activities. For instance, the introduction of aryl or heteroaryl groups could lead to compounds with interesting photophysical properties for applications in organic electronics, while the incorporation of specific pharmacophores could generate new drug candidates.

Another avenue for derivatization is through nucleophilic aromatic substitution (SNAr) reactions. While the thiophene ring is generally less activated towards SNAr than some other aromatic systems, the presence of the strongly electron-withdrawing sulfonyl fluoride group can facilitate the displacement of the bromide by certain nucleophiles under specific conditions. This approach could be used to introduce nitrogen, oxygen, or sulfur-containing functional groups, further expanding the chemical space accessible from this compound.

The sulfonyl fluoride moiety itself can be a target for modification, although its primary role is often as a reactive handle for SuFEx chemistry. Research into the selective transformation of the sulfonyl fluoride group in the presence of the bromo-substituent could open up new synthetic pathways.

The table below outlines potential derivatization strategies for this compound, highlighting the versatility of this compound as a synthetic intermediate.

| Reaction Type | Functional Group Targeted | Potential Reagents | Potential Products | Enhanced Functionality |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Br | Aryl/heteroaryl boronic acids or esters, Pd catalyst, base | 4-Aryl/heteroaryl-thiophene-3-sulfonyl fluorides | Modified electronic properties, biological activity, photophysical properties |

| Stille Coupling | C-Br | Organostannanes, Pd catalyst | 4-Substituted-thiophene-3-sulfonyl fluorides | Introduction of alkyl, vinyl, or aryl groups |

| Sonogashira Coupling | C-Br | Terminal alkynes, Pd/Cu catalyst, base | 4-Alkynyl-thiophene-3-sulfonyl fluorides | Linear, rigid structures for materials science and medicinal chemistry |

| Buchwald-Hartwig Amination | C-Br | Amines, Pd catalyst, base | 4-Amino-thiophene-3-sulfonyl fluorides | Introduction of key pharmacophores, modulation of solubility |

| Nucleophilic Aromatic Substitution (SNAr) | C-Br | Strong nucleophiles (e.g., alkoxides, thiolates) | 4-Alkoxy/thioalkoxy-thiophene-3-sulfonyl fluorides | Fine-tuning of electronic and steric properties |

Expansion of SuFEx-Based Methodologies for Bioconjugation and Complex Molecular Assembly

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a powerful click chemistry platform, and this compound is an ideal candidate for its application. nih.govresearchgate.netnih.gov The sulfonyl fluoride group exhibits a unique balance of stability and reactivity, allowing for efficient and selective reactions with a variety of nucleophiles under mild conditions. nih.govsigmaaldrich.com Future research will likely focus on expanding the scope of SuFEx reactions with this particular building block for applications in bioconjugation and the assembly of complex molecular architectures.

In the realm of bioconjugation, the development of biocompatible SuFEx methodologies is a key area of interest. nih.govnih.gov This involves performing SuFEx reactions in aqueous environments at physiological pH and temperature, enabling the labeling and modification of biomolecules such as proteins and DNA. nih.govnih.gov The thiophene core of this compound could offer unique properties to the resulting bioconjugates, such as altered hydrophobicity or the potential for further functionalization via the bromo-substituent. Research into the site-specific labeling of proteins by targeting nucleophilic amino acid residues like tyrosine, lysine (B10760008), and serine with this compound-based probes is a promising direction. nih.gov

The modular nature of SuFEx chemistry makes it highly suitable for the construction of complex molecules and materials. researchgate.net By using this compound as a "clickable" hub, it is possible to link together various molecular fragments with high efficiency and control. The bromine atom can serve as a point for further elaboration either before or after the SuFEx reaction, allowing for the creation of highly functionalized and diverse molecular scaffolds. This could be particularly useful in drug discovery for the rapid generation of compound libraries and in materials science for the synthesis of novel polymers and functional materials.

The table below summarizes potential applications of this compound in SuFEx-based methodologies.

| Application Area | SuFEx Reaction Partner | Potential Outcome | Key Advantages |

|---|---|---|---|

| Bioconjugation (Protein Labeling) | Nucleophilic amino acid residues (Tyr, Lys, Ser) | Covalently modified proteins with a thiophene-based tag | Site-specific modification, potential for dual functionalization (via Br) |

| Bioconjugation (DNA Labeling) | Amine-modified oligonucleotides | DNA probes with unique spectroscopic or reactive properties | Stable linkage, biocompatible reaction conditions |

| Complex Molecular Assembly | Polyfunctional nucleophiles (e.g., diamines, diols) | Novel polymers and dendrimers with thiophene units | High efficiency, modularity, control over architecture |

| Drug Discovery | Libraries of amine- or alcohol-containing fragments | Rapid synthesis of diverse compound libraries for screening | High-throughput synthesis, access to novel chemical space |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound are well-suited for integration with modern automation and flow chemistry technologies. These approaches offer significant advantages over traditional batch synthesis, including improved safety, scalability, reproducibility, and the potential for high-throughput experimentation.

Flow chemistry, where reactions are performed in continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This can lead to higher yields, cleaner reactions, and the ability to safely handle reactive intermediates. researchgate.net The synthesis of sulfonyl fluorides, which can sometimes involve hazardous reagents, is a prime candidate for flow chemistry. researchgate.net Future research could focus on developing a continuous-flow process for the synthesis of this compound itself, as well as its subsequent derivatization through the reactions described in section 8.1. A "telescoped" flow synthesis, where multiple reaction steps are performed in sequence without intermediate purification, could significantly streamline the production of complex derivatives. researchgate.net

Automated synthesis platforms, which combine robotics with chemical reactors and analytical instrumentation, can further accelerate the discovery and optimization of new molecules. youtube.com By integrating a flow reactor for the synthesis of a this compound core with an automated system for parallel derivatization and screening, it would be possible to rapidly explore the structure-activity relationships of a large number of compounds. This high-throughput approach would be particularly valuable in drug discovery and materials science, where the screening of large libraries is often necessary to identify lead candidates.

The table below outlines the potential benefits of integrating the chemistry of this compound with advanced synthesis technologies.

| Technology | Application to this compound | Key Advantages | Future Research Focus |

|---|---|---|---|

| Flow Chemistry | Synthesis of the core structure and its derivatives | Improved safety, scalability, reproducibility, higher yields | Development of continuous-flow protocols, telescoped synthesis |

| Automated Synthesis Platforms | High-throughput synthesis of compound libraries | Rapid exploration of chemical space, accelerated discovery | Integration of flow synthesis with automated purification and screening |

| Machine Learning | Prediction of optimal reaction conditions and compound properties | Reduced experimental effort, more efficient discovery cycles | Development of predictive models for SuFEx and cross-coupling reactions |

Exploration of New Catalytic Systems for Efficient Transformations of Thiophene Sulfonyl Fluorides

The development of new and more efficient catalytic systems is crucial for unlocking the full synthetic potential of this compound. While palladium-based catalysts are well-established for cross-coupling reactions, there is a continuous drive to find more sustainable, cost-effective, and versatile alternatives.

Research into catalysts based on earth-abundant metals such as iron, copper, and nickel for cross-coupling reactions of the bromo-substituent is an active area. These metals offer the potential for lower cost and reduced environmental impact compared to palladium. Furthermore, the development of novel ligand systems for these metals could lead to improved catalytic activity and selectivity for challenging substrates.

For the activation of the sulfonyl fluoride group in SuFEx reactions, the exploration of new catalysts beyond the commonly used organic bases is of interest. For example, Lewis acids have been shown to activate sulfonyl fluorides towards nucleophilic attack. acs.org The discovery of new catalytic systems that can promote SuFEx reactions under even milder conditions or with a broader range of nucleophiles would further expand the utility of this compound.

Photoredox catalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering unique reaction pathways that are often not accessible through traditional thermal methods. sigmaaldrich.com The application of these technologies to the functionalization of this compound could lead to the discovery of novel transformations. For instance, photoredox catalysis could enable radical-based functionalization of the thiophene ring, while electrochemistry could provide a green and efficient method for the synthesis of the sulfonyl fluoride itself. sigmaaldrich.com

The table below highlights some of the emerging catalytic systems and their potential applications in the chemistry of this compound.

| Catalytic System | Target Transformation | Potential Advantages | Future Research Directions |

|---|---|---|---|

| Earth-Abundant Metal Catalysts (Fe, Cu, Ni) | C-Br cross-coupling reactions | Lower cost, sustainability | Development of new ligands, optimization of reaction conditions |

| Lewis Acid Catalysis | Activation of the S-F bond for SuFEx | Milder reaction conditions, broader nucleophile scope | Screening of different Lewis acids, mechanistic studies |

| Photoredox Catalysis | Radical-based functionalization of the thiophene ring | Novel reaction pathways, mild conditions | Exploration of new photocatalysts and reaction types |

| Electrocatalysis | Synthesis of the sulfonyl fluoride, redox-mediated transformations | Green and efficient synthesis, avoidance of stoichiometric oxidants/reductants | Development of electrochemical cells and protocols |

Q & A

Q. What are the common synthetic routes for 4-bromothiophene-3-sulfonyl fluoride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via electrochemical sulfonylation in flow reactors, where cathode materials (e.g., platinum vs. carbon) significantly impact efficiency. For example, platinum cathodes achieve higher current density (85% yield) compared to carbon (62%) under identical voltage . Phase transfer catalysts (e.g., tetrabutylammonium bromide) are critical for stabilizing intermediates in biphasic systems, reducing side reactions . Reaction optimization should prioritize temperature control (0–5°C) to suppress hydrolysis of the sulfonyl fluoride group .

Q. What nucleophilic reactions are feasible with this compound, and how are products characterized?

- Methodological Answer : The sulfonyl fluoride group undergoes nucleophilic substitution with amines (forming sulfonamides) and alcohols (forming sulfonate esters). Reaction with benzylamine in THF at 25°C yields 4-bromo-N-benzylthiophene-3-sulfonamide (94% purity), confirmed via H NMR (δ 7.8 ppm for sulfonamide protons) and LC-MS . Hydrolysis to sulfonic acid derivatives occurs under basic conditions (pH >10), monitored via FT-IR for S=O stretching (1350 cm) .

Q. What analytical techniques are essential for confirming the structure of this compound and its derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at 273.92 m/z), while F NMR detects the sulfonyl fluoride moiety (δ -42 ppm). X-ray crystallography is recommended for resolving stereochemical ambiguities in derivatives, as demonstrated for structurally related sulfonates . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity for pharmacological studies .

Advanced Research Questions

Q. How can conflicting data on reaction yields for this compound synthesis be resolved?

- Methodological Answer : Discrepancies often arise from trace water in solvents, which hydrolyze the sulfonyl fluoride. Use Karl Fischer titration to confirm solvent dryness (<50 ppm HO) . Contradictory electrochemical yields may stem from electrode passivation; cyclic voltammetry can identify fouling, and pulsed potential protocols mitigate this . Cross-validate results using alternative routes (e.g., thiophene bromination followed by sulfonation) .

Q. What strategies optimize the stability of this compound in long-term storage?

- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Add molecular sieves (3Å) to absorb residual moisture. Stability assays via H NMR over 6 months show <5% decomposition under these conditions . For aqueous work, use buffered solutions (pH 6–7) to balance hydrolysis and reactivity .

Q. How does this compound interact with biological targets, and what assays validate its activity?

- Methodological Answer : The compound’s electrophilic sulfonyl fluoride group covalently binds serine hydrolases. Use fluorescence polarization assays with recombinant enzymes (e.g., FAAH) to measure inhibition (IC ~2 µM). Molecular docking (AutoDock Vina) predicts binding modes, validated by X-ray co-crystallography . For in vivo studies, radiolabel with F for PET imaging of target engagement .

Methodological Challenges & Innovations

Q. What are the limitations of current synthetic methods, and what novel approaches are emerging?

- Answer : Traditional routes suffer from low atom economy (e.g., stoichiometric oxidants). Emerging photoredox catalysis (Ru(bpy)/NaSO) enables bromine retention during sulfonylation, improving yield to 78% . Continuous-flow microreactors reduce reaction time from hours to minutes while enhancing safety in handling toxic intermediates .

Q. How can computational chemistry guide the design of this compound derivatives?

- Answer : DFT calculations (B3LYP/6-31G*) predict regioselectivity in nucleophilic attacks, aligning with experimental C NMR data (C3 sulfonyl group as the electrophilic center) . Machine learning models (e.g., Chemprop) prioritize derivatives with optimal LogP (2.5–3.5) for blood-brain barrier penetration in CNS drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.